molecular formula C17H19BrN4O2 B2626297 3-(5-Bromo-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one CAS No. 2034302-68-4

3-(5-Bromo-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

Cat. No. B2626297
M. Wt: 391.269
InChI Key: ZXPMVIKLCFSWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromo-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BMA-12 and is a member of the family of azetidine-based compounds. In

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

This compound and its analogues are prominent in the field of medicinal chemistry, primarily due to their significant biological activities. For instance, certain pyrimidine-azetidinone analogues have been synthesized and evaluated for their antioxidant, antimicrobial, and antitubercular activities. These compounds show promising antibacterial and antituberculosis potential, setting a foundation for the design of new therapeutic agents in these fields (Chandrashekaraiah et al., 2014). Moreover, other derivatives have exhibited notable anti-inflammatory properties, suggesting a broad spectrum of pharmacological applications (Chaydhary, Singh & Kumarverma, 2015).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of these compounds are also noteworthy. Specific derivatives have shown significant activity against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents. This is evident in the synthesis and evaluation of 4-thiazolidinones and 2-azetidinones derivatives, indicating their potential in developing new classes of antimicrobial agents (Patel & Patel, 2017).

Antiprotozoal and Antiproliferative Activities

In the realm of antiprotozoal research, novel compounds such as dicationic imidazo[1,2-a]pyridines and derivatives have showcased strong DNA affinities and significant in vitro and in vivo activities against pathogens like T. b. rhodesiense and P. falciparum. These findings open avenues for these compounds as potential treatments for protozoal infections (Ismail et al., 2004). Similarly, derivatives have been investigated for their antiproliferative activity, with certain compounds showing efficacy in inhibiting cancer cell proliferation, further emphasizing the versatility of these compounds in medicinal chemistry (Nassar et al., 2016).

properties

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2/c1-24-15-5-4-13(18)9-12(15)3-6-16(23)22-10-14(11-22)21-17-19-7-2-8-20-17/h2,4-5,7-9,14H,3,6,10-11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPMVIKLCFSWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromo-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

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